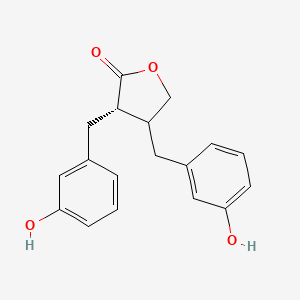
3'-O-Levulinoyl-N-benzoyl-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a levulinoyl group at the 3’-hydroxyl position and a benzoyl group at the N-position of the 2’-deoxyadenosine molecule. This compound is often used as a protected nucleotide derivative and building block in various chemical and biochemical applications .
Métodos De Preparación
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired protection and substitution .
Análisis De Reacciones Químicas
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: Common reagents and conditions for substitution reactions include nucleophiles and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: It is used in studies involving DNA synthesis and repair.
Industry: It is used in the production of nucleoside derivatives for various industrial applications
Mecanismo De Acción
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism. This interference can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine include other nucleoside analogs such as:
3’-O-Levulinyl-2’-deoxyadenosine: Another protected nucleoside derivative with similar applications.
N-Benzoyl-2’-deoxyadenosine: A related compound used in the synthesis of various nucleoside analogs. The uniqueness of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine lies in its specific protective groups, which provide distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C22H23N5O6 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C22H23N5O6/c1-13(29)7-8-18(30)33-15-9-17(32-16(15)10-28)27-12-25-19-20(23-11-24-21(19)27)26-22(31)14-5-3-2-4-6-14/h2-6,11-12,15-17,28H,7-10H2,1H3,(H,23,24,26,31)/t15-,16+,17+/m0/s1 |
Clave InChI |
QYDSRPUWFGHCHG-GVDBMIGSSA-N |
SMILES isomérico |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)

![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)


